molecular formula C15H13FO3 B6374752 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95% CAS No. 1261888-73-6

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%

Cat. No. B6374752
CAS RN: 1261888-73-6
M. Wt: 260.26 g/mol
InChI Key: QNCUVVWOQYKIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95% (5-EFP-3-FP-95%) is an organic compound belonging to the class of phenols. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals and other chemicals. 5-EFP-3-FP-95% is an important intermediate for the synthesis of a variety of compounds, including drugs, and has been studied for its potential therapeutic applications.

Scientific Research Applications

5-EFP-3-FP-95% has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are inflammatory mediators involved in a variety of diseases, including asthma and allergies. 5-EFP-3-FP-95% has also been studied for its potential anti-tumor activity. In addition, 5-EFP-3-FP-95% has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and may be useful in the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 5-EFP-3-FP-95% is not fully understood, however, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators involved in a variety of diseases, including asthma and allergies. 5-EFP-3-FP-95% is also believed to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and may be useful in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EFP-3-FP-95% are not fully understood, however, it has been found to be a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are inflammatory mediators involved in a variety of diseases, including asthma and allergies. In addition, 5-EFP-3-FP-95% has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and may be useful in the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-EFP-3-FP-95% in lab experiments is its high purity and stability. It is a colorless solid that is soluble in organic solvents and is relatively easy to handle. Furthermore, 5-EFP-3-FP-95% is a relatively inexpensive reagent, making it an attractive choice for use in lab experiments. However, 5-EFP-3-FP-95% is not suitable for use in medical applications due to its potential toxicity.

Future Directions

The potential therapeutic applications of 5-EFP-3-FP-95% are still being explored. Future research should focus on further elucidating the mechanism of action of 5-EFP-3-FP-95% and its potential therapeutic effects. In addition, further research should focus on the development of more efficient synthesis methods for 5-EFP-3-FP-95%, as well as the development of new applications for this compound. Furthermore, further research should focus on the potential toxicity of 5-EFP-3-FP-95% and the development of safer, more effective formulations for use in medical applications.

Synthesis Methods

The synthesis of 5-EFP-3-FP-95% is typically carried out through the reaction of 4-ethoxycarbonylphenol and 3-fluoroaniline. This reaction is typically carried out in an inert solvent, such as acetonitrile or dimethylformamide, at a temperature of 80-90°C. The reaction is typically complete within 1-2 hours and yields a 95% pure product.

properties

IUPAC Name

ethyl 4-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-13(16)9-14(17)8-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUVVWOQYKIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684469
Record name Ethyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-73-6
Record name Ethyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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